2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
Brand Name: Vulcanchem
CAS No.: 111992-11-1
VCID: VC21273295
InChI: InChI=1S/C10H6BrF3N4O3/c1-4-15-17(10(19)16(4)9(13)14)8-3-7(18(20)21)5(11)2-6(8)12/h2-3,9H,1H3
SMILES: CC1=NN(C(=O)N1C(F)F)C2=CC(=C(C=C2F)Br)[N+](=O)[O-]
Molecular Formula: C10H6BrF3N4O3
Molecular Weight: 367.08 g/mol

2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one

CAS No.: 111992-11-1

Cat. No.: VC21273295

Molecular Formula: C10H6BrF3N4O3

Molecular Weight: 367.08 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one - 111992-11-1

Specification

CAS No. 111992-11-1
Molecular Formula C10H6BrF3N4O3
Molecular Weight 367.08 g/mol
IUPAC Name 2-(4-bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Standard InChI InChI=1S/C10H6BrF3N4O3/c1-4-15-17(10(19)16(4)9(13)14)8-3-7(18(20)21)5(11)2-6(8)12/h2-3,9H,1H3
Standard InChI Key VAFDVJVPVDZHRK-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)N1C(F)F)C2=CC(=C(C=C2F)Br)[N+](=O)[O-]
Canonical SMILES CC1=NN(C(=O)N1C(F)F)C2=CC(=C(C=C2F)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Identity

2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one belongs to the 1,2,4-triazol-3-one class of heterocyclic compounds. The molecular formula is C₁₁H₇BrF₃N₄O₃, with a calculated molecular weight of approximately 384 g/mol. This compound features a substituted phenyl ring connected to a 1,2,4-triazol-3-one core structure, containing multiple functional groups that contribute to its unique chemical profile. The central heterocyclic structure contains three nitrogen atoms in a five-membered ring with a carbonyl group, a structural motif found in several biologically active compounds.

Structural Features

The compound contains several key functional groups that define its chemical properties:

Functional GroupPositionExpected Contribution to Properties
Bromo (Br)4-position of phenyl ringEnhances lipophilicity; potential site for coupling reactions; adds molecular weight
Fluoro (F)2-position of phenyl ringIncreases metabolic stability; alters electronic properties of the aromatic ring
Nitro (NO₂)5-position of phenyl ringStrong electron-withdrawing effect; potential for reduction to amino group; increases polarity
Difluoromethyl (CHF₂)N-4 position of triazole ringMetabolic stability; weak hydrogen bond donor; unique electronic properties
Methyl (CH₃)C-5 position of triazole ringSlight electron-donating effect; increases lipophilicity
Carbonyl (C=O)C-3 position of triazole ringHydrogen bond acceptor; contributes to the triazolone structure

The specific arrangement of these functional groups creates a three-dimensional structure with unique chemical and potentially biological properties. The combination of electron-withdrawing groups (nitro, fluoro) and the halogen substituent (bromo) on the phenyl ring significantly affects the electronic distribution and reactivity of the molecule.

Physical and Chemical Properties

Predicted Physical Properties

Based on structural analysis and comparison with related compounds, the following physical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureCommon state for similar triazole derivatives
ColorLight yellow to off-whiteBased on nitro-aromatic structure
Molecular Weight384.1 g/molCalculated from molecular formula C₁₁H₇BrF₃N₄O₃
Solubility in WaterLow (< 1 g/L)Due to multiple halogen substituents and aromatic character
Solubility in Organic SolventsGood solubility in acetone, dimethylformamide, dichloromethaneBased on similar halogenated aromatics
Log P (octanol/water)Approximately 2.5-3.5Estimated from halogenated and nitrated structures
Melting Point170-210°C (estimated)Based on related triazolone derivatives
StabilityStable under normal conditions; sensitive to strong oxidizing agentsCommon for halogenated heterocycles

Chemical Reactivity

The chemical reactivity of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one is influenced by its multiple functional groups:

  • The bromine substituent provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck), potentially enabling further structural modifications.

  • The nitro group is susceptible to reduction, which could yield an amino derivative similar to the 5-amino compound mentioned in the literature .

  • The difluoromethyl group (CHF₂) has intermediate properties between methyl and trifluoromethyl groups, acting as a weak hydrogen-bond donor due to the increased acidity of the C-H bond caused by the adjacent fluorine atoms .

  • The triazolone ring may exhibit tautomerism, with the N-H proton potentially shifting positions within the heterocyclic system.

  • The carbonyl group can participate in nucleophilic addition reactions, though its reactivity is moderated by its incorporation into the aromatic triazole system.

Structure-Activity Relationships and Comparisons

Comparison with Structurally Related Compounds

Several structurally related compounds provide insights into the potential properties of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one:

CompoundSimilaritiesDifferencesRelevant Properties
2-(5-amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-oneSame triazolone core; Disubstituted phenyl; Difluoromethyl groupAmino vs. nitro group; Dichloro vs. bromo-fluoro substitutionMW: 309.1 g/mol; Used as a synthetic intermediate
2-(4-Chloro-2-fluoro-5-methoxyphenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-oneNearly identical core structure; 2-fluoro substitution patternMethoxy vs. nitro group; Chloro vs. bromo substitutionMW: 307.65 g/mol; Related to agricultural chemicals
3-(difluoromethyl)-1H-1,2,4-triazoleContains difluoromethyl-triazole coreLacks phenyl substituent and carbonyl groupShows various hazard classifications; Simpler structure

Structure-Activity Relationships

Based on known properties of similar compounds and established structure-activity relationships in 1,2,4-triazole chemistry:

  • The difluoromethyl group often enhances metabolic stability compared to unsubstituted or methyl analogs, potentially extending the compound's half-life in biological systems.

  • Halogenated substituents on the phenyl ring (bromine, fluorine) typically increase lipophilicity, which can enhance membrane permeability and affect distribution in biological systems.

  • The nitro group is strongly electron-withdrawing, potentially creating an electron-deficient aromatic system that could influence interactions with biological targets.

  • The specific substitution pattern (4-bromo-2-fluoro-5-nitrophenyl) creates a unique electronic and steric environment that may confer specific binding properties to potential biological targets.

Synthesis and Preparation Methods

Approach 1: Triazolone Formation and N-Arylation

This approach involves first synthesizing the 4-(difluoromethyl)-5-methyl-3H-1,2,4-triazol-3-one core followed by N-arylation with an appropriate 4-bromo-2-fluoro-5-nitro-halobenzene:

  • Preparation of 4-(difluoromethyl)-5-methyl-3H-1,2,4-triazol-3-one core from difluoroacetic hydrazide and acetyl chloride

  • N-arylation using copper or palladium catalysis with 4-bromo-2-fluoro-5-nitro-1-iodobenzene (or corresponding bromide)

Approach 2: Sequential Functionalization

An alternative approach involves:

  • Synthesis of a 2-phenyl-4-(difluoromethyl)-5-methyl-3H-1,2,4-triazol-3-one precursor

  • Sequential halogenation and nitration to introduce the bromo, fluoro, and nitro groups

  • Careful control of regioselectivity would be required given the multiple potential substitution positions

Key Intermediates and Precursors

Potential key intermediates in the synthesis might include:

  • 4-(Difluoromethyl)-5-methyl-3H-1,2,4-triazol-3-one (core structure)

  • 4-Bromo-2-fluoro-5-nitroaniline or corresponding halides

  • 3-(Difluoromethyl)-1H-1,2,4-triazole (as a precursor to the triazolone system)

  • Various protected hydrazine derivatives for triazole ring construction

Analytical Characterization

Spectroscopic Properties

The structural features of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one would give rise to characteristic spectroscopic properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton TypeExpected ¹H NMR SignalStructural Assignment
CH₃Singlet at δ 2.0-2.5 ppm5-methyl group on triazole ring
CHF₂Triplet at δ 6.5-7.5 ppm (J ≈ 50-60 Hz)Difluoromethyl group at N-4
Aromatic HSinglet or doublet at δ 7.5-8.5 ppmRemaining aromatic proton on substituted phenyl ring

¹⁹F NMR would show distinctive signals for:

  • Aromatic fluorine (approximately -110 to -130 ppm)

  • Two difluoromethyl fluorines (approximately -110 to -130 ppm, typically appearing as a doublet due to coupling with the proton)

Infrared (IR) Spectroscopy

Functional GroupExpected Absorption (cm⁻¹)Intensity
Carbonyl (C=O)1700-1750Strong
Nitro (NO₂) symmetric1320-1350Strong
Nitro (NO₂) asymmetric1500-1550Strong
C-F stretching1000-1250Strong
C-Br stretching650-850Medium
Aromatic C=C1450-1600Medium

Mass Spectrometry

Characteristic fragmentation patterns would likely include:

  • Molecular ion peak corresponding to M⁺ (m/z 384/386 with characteristic bromine isotope pattern)

  • Loss of NO₂ fragment (M-46)

  • Loss of bromine (M-79/81, with characteristic isotope pattern)

  • Fragmentation of the triazolone ring structure

Hazard TypePotential ClassificationRationale
Acute ToxicityHarmful if swallowedCommon for related triazoles; nitro group may enhance toxicity
Skin IrritationCauses skin irritationBased on irritant properties of related compounds
Eye IrritationCauses serious eye irritationCommon for halogenated heterocycles
Respiratory EffectsMay cause respiratory irritationReported for related triazole structures
Environmental ToxicityPotentially toxic to aquatic organismsBased on halogenated and nitrated structure

Research Gaps and Future Directions

Current Knowledge Gaps

Several important aspects of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one remain to be elucidated:

  • Experimentally determined physical and chemical properties

  • Optimized synthetic procedures and scalable manufacturing processes

  • Comprehensive toxicological profile and environmental fate

  • Specific biological activities against various targets

  • Crystal structure and solid-state properties

Recommended Research Approaches

To address these knowledge gaps, the following research approaches are recommended:

  • Synthesis and complete characterization using modern analytical techniques

  • Screening for potential biological activities in agricultural and pharmaceutical applications

  • Computational modeling to predict properties and potential target interactions

  • Structure-activity relationship studies with systematic variation of substituents

  • Environmental persistence and degradation pathway studies

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